(E)-4-chloro-N'-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide
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Overview
Description
(E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene-1-carboximidamide and 2,5-dimethylbenzenesulfonyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, depending on the enzyme targeted. The carboximidamide group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide: Lacks the (E)-configuration.
N’-(2,5-dimethylbenzenesulfonyl)-4-methylbenzene-1-carboximidamide: Contains a methyl group instead of a chlorine atom.
N’-(2,5-dimethylbenzenesulfonyl)-4-fluorobenzene-1-carboximidamide: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
(E)-4-chloro-N’-(2,5-dimethylbenzenesulfonyl)benzene-1-carboximidamide is unique due to its specific (E)-configuration, which can influence its binding interactions and biological activity. The presence of the chlorine atom also imparts distinct chemical properties, such as increased reactivity in substitution reactions.
Properties
IUPAC Name |
4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-3-4-11(2)14(9-10)21(19,20)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCVBJVPVRSEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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